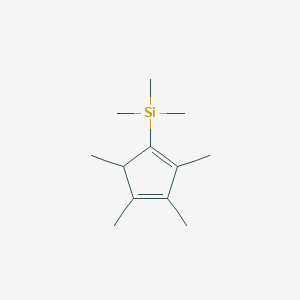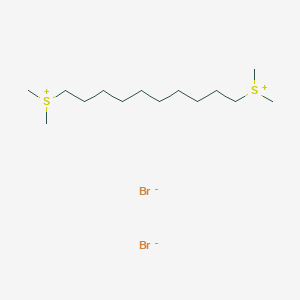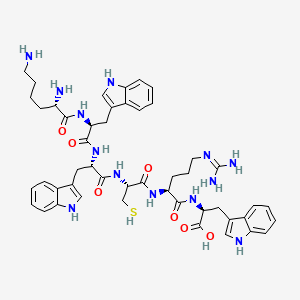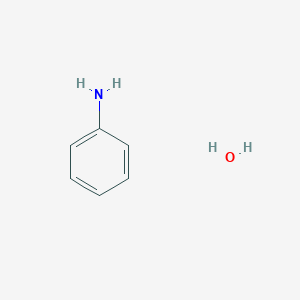
Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound with the molecular formula C12H22Si. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis from 2,3,4,5-tetramethyl-2-cyclopentenone:
Synthesis from 1,2,3,4-tetramethyl-1,3-cyclopentadiene:
Industrial Production Methods
While specific industrial production methods for Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane are not widely documented, the synthesis typically involves standard organosilicon chemistry techniques, including the use of chlorosilanes and appropriate bases.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions
Trimethylchlorosilane: Used in the synthesis of the compound.
Sodium Hydride: Acts as a base in the synthesis reactions.
Major Products
- The major products of reactions involving Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Aryl/Heteroarylpiperazine Derivatives: The compound is used as a precursor in the synthesis of various aryl and heteroaryl derivatives.
Biology and Medicine
- While specific biological and medicinal applications are not extensively documented, organosilicon compounds like Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane are often explored for their potential in drug development and biochemical research.
Industry
Material Science: The compound may be used in the development of new materials with unique properties due to its organosilicon structure.
Mécanisme D'action
The mechanism of action for Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. The cyclopentadienyl ring can also engage in π-π interactions, influencing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(1,2,3,4,5-pentamethylcyclopenta-1,3-dien-1-yl)silane: Similar structure but with an additional methyl group on the cyclopentadienyl ring.
Trimethylchlorosilane: Used as a reagent in the synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane.
Uniqueness
- The unique combination of a highly substituted cyclopentadienyl ring and a trimethylsilyl group makes this compound particularly useful in synthetic chemistry. Its structure allows for specific reactivity patterns that are not observed in less substituted analogs.
Propriétés
Numéro CAS |
194241-50-4 |
|---|---|
Formule moléculaire |
C12H22Si |
Poids moléculaire |
194.39 g/mol |
Nom IUPAC |
trimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h10H,1-7H3 |
Clé InChI |
UBZGXJIIRXKJAX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(=C1[Si](C)(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)



![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
